3-chloro-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]benzamide
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Overview
Description
3-chloro-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]benzamide is a chemical compound that features a benzimidazole core substituted with a trifluoromethyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]benzamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a radical trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide (CF3I) and a radical initiator.
Formation of the Benzamide Moiety: The final step involves the coupling of the benzimidazole derivative with a chlorobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to optimize reaction conditions and improve yield. For example, palladium-catalyzed aminocarbonylation reactions can be employed for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
3-chloro-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antihypertensive agent due to its ability to interact with specific biological targets.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the benzimidazole core, enables the compound to modulate the activity of target proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2,2,2-trichloro-1-(3-(trifluoromethyl)anilino)ethyl)benzamide
- 2-fluoro-3-(trifluoromethyl)benzamide
- 3-(trifluoromethyl)benzamide
Uniqueness
3-chloro-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]benzamide is unique due to its specific combination of a benzimidazole core, a trifluoromethyl group, and a benzamide moiety. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and stability, which are not commonly found in other similar compounds.
Properties
Molecular Formula |
C15H9ClF3N3O |
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Molecular Weight |
339.70 g/mol |
IUPAC Name |
3-chloro-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide |
InChI |
InChI=1S/C15H9ClF3N3O/c16-9-4-1-3-8(7-9)13(23)20-10-5-2-6-11-12(10)22-14(21-11)15(17,18)19/h1-7H,(H,20,23)(H,21,22) |
InChI Key |
HZMDXCFPLOZCEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=CC3=C2N=C(N3)C(F)(F)F |
Origin of Product |
United States |
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